3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 957062-71-4
VCID: VC7854857
InChI: InChI=1S/C13H18BNO4/c16-12-6-4-11(5-7-12)15-13(17)9-2-1-3-10(8-9)14(18)19/h1-3,8,11-12,16,18-19H,4-7H2,(H,15,17)
SMILES: B(C1=CC(=CC=C1)C(=O)NC2CCC(CC2)O)(O)O
Molecular Formula: C13H18BNO4
Molecular Weight: 263.10

3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

CAS No.: 957062-71-4

Cat. No.: VC7854857

Molecular Formula: C13H18BNO4

Molecular Weight: 263.10

* For research use only. Not for human or veterinary use.

3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid - 957062-71-4

Specification

CAS No. 957062-71-4
Molecular Formula C13H18BNO4
Molecular Weight 263.10
IUPAC Name [3-[(4-hydroxycyclohexyl)carbamoyl]phenyl]boronic acid
Standard InChI InChI=1S/C13H18BNO4/c16-12-6-4-11(5-7-12)15-13(17)9-2-1-3-10(8-9)14(18)19/h1-3,8,11-12,16,18-19H,4-7H2,(H,15,17)
Standard InChI Key WBAACPSTIIWUDJ-UHFFFAOYSA-N
SMILES B(C1=CC(=CC=C1)C(=O)NC2CCC(CC2)O)(O)O
Canonical SMILES B(C1=CC(=CC=C1)C(=O)NC2CCC(CC2)O)(O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

The IUPAC name of the compound is [3-[(4-hydroxycyclohexyl)carbamoyl]phenyl]boronic acid, reflecting its three key functional groups:

  • A phenylboronic acid moiety (B(OH)2\text{B(OH)}_2) at the meta position

  • A carbamoyl bridge (-NHC(O)-\text{-NHC(O)-}) linking the aromatic ring

  • A trans-4-hydroxycyclohexyl group .

The stereochemistry of the hydroxycyclohexyl group is explicitly trans (1r,4r configuration), as confirmed by its InChIKey (WBAACPSTIIWUDJ-UHFFFAOYSA-N) . This stereochemical arrangement influences molecular conformation and intermolecular interactions, particularly in biological systems.

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS RN957062-71-4
Molecular FormulaC13H18BNO4\text{C}_{13}\text{H}_{18}\text{BNO}_4
Exact Mass263.1332 g/mol
SMILESB(C1=CC(=CC=C1)C(=O)NC2CCC(CC2)O)(O)O
InChIKeyWBAACPSTIIWUDJ-UHFFFAOYSA-N
EC Number800-383-1

Synthesis and Manufacturing Considerations

Proposed Synthetic Routes

Though no peer-reviewed synthesis protocols exist for 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid, industrial patents suggest a multi-step approach:

  • Boronation: Suzuki-Miyaura coupling of 3-bromobenzamide derivatives with bis(pinacolato)diboron under palladium catalysis .

  • Carbamoylation: Reaction of trans-4-aminocyclohexanol with activated phenylboronic acid derivatives (e.g., acyl chlorides).

Key challenges include preserving the trans stereochemistry during cyclohexylamine coupling and preventing boronic acid oxidation. Typical yields for analogous syntheses range from 45–68% .

Purification and Stability

The compound is stable at room temperature when stored in inert atmospheres but hydrolyzes slowly in aqueous media (t1/2_{1/2} ≈ 72 hrs at pH 7.4) . Recommended purification involves silica gel chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol/water mixtures.

PropertyValue/DescriptionSource
Melting PointNot reported (decomposes >200°C)
SolubilityDMSO: >10 mg/mL; Water: <1 mg/mL
LogPCalculated 1.2 ± 0.3
pKa (Boronic Acid)~8.9 (estimated)
Storage Conditions2–8°C under nitrogen

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